molecular formula C8H14N2S2 B3050484 methyl N-(cyclohexylideneamino)carbamodithioate CAS No. 26251-64-9

methyl N-(cyclohexylideneamino)carbamodithioate

Cat. No. B3050484
CAS RN: 26251-64-9
M. Wt: 202.3 g/mol
InChI Key: SXFQFCCHISQZPU-UHFFFAOYSA-N
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Description

Dithiocarbamates are organosulfur ligands which form stable complexes with metals . They are used in a variety of applications, including as fungicides, flotation agents, and in the acceleration of vulcanization .


Synthesis Analysis

Dithiocarbamates are typically formed from the reaction of either a primary or secondary amine with carbon disulfide in a basic medium . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .


Chemical Reactions Analysis

Dithiocarbamates can undergo a variety of reactions, including conventional radical polymerization and reversible addition-fragmentation chain transfer polymerization (RAFT) .

Safety And Hazards

Dithiocarbamates can pose various safety hazards. For example, they can be harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage .

properties

IUPAC Name

methyl N-(cyclohexylideneamino)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S2/c1-12-8(11)10-9-7-5-3-2-4-6-7/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFQFCCHISQZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NN=C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385280
Record name ST50454775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(cyclohexylideneamino)carbamodithioate

CAS RN

26251-64-9
Record name NSC269210
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50454775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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